molecular formula C15H10N2O5S B12904962 1-(2-Nitrobenzene-1-sulfonyl)-1H-indole-3-carbaldehyde CAS No. 833436-61-6

1-(2-Nitrobenzene-1-sulfonyl)-1H-indole-3-carbaldehyde

Cat. No.: B12904962
CAS No.: 833436-61-6
M. Wt: 330.3 g/mol
InChI Key: QSJYZMQSNUOUQO-UHFFFAOYSA-N
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Description

1-(2-Nitrobenzenesulfonyl)-1H-indole-3-carbaldehyde is a substituted indole derivative featuring a nitrobenzenesulfonyl group at the N1 position and a formyl group at the C3 position of the indole ring. The nitro (-NO₂) and sulfonyl (-SO₂) groups are electron-withdrawing, enhancing the compound's electrophilicity and stability. This structural motif is significant in medicinal chemistry, as indole derivatives are known for diverse biological activities, including anticancer and antimicrobial properties .

Properties

CAS No.

833436-61-6

Molecular Formula

C15H10N2O5S

Molecular Weight

330.3 g/mol

IUPAC Name

1-(2-nitrophenyl)sulfonylindole-3-carbaldehyde

InChI

InChI=1S/C15H10N2O5S/c18-10-11-9-16(13-6-2-1-5-12(11)13)23(21,22)15-8-4-3-7-14(15)17(19)20/h1-10H

InChI Key

QSJYZMQSNUOUQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])C=O

Origin of Product

United States

Preparation Methods

Vilsmeier-Haack Formylation

  • The most convenient and widely used method for formylation of indole at the 3-position is the Vilsmeier-Haack reaction.
  • This involves the reaction of indole with a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF).
  • The reaction is typically carried out at 20–35 °C for 30–60 minutes.
  • After completion, the reaction mixture is quenched with ice and neutralized with sodium hydroxide solution, followed by reflux to precipitate the aldehyde product.
  • This method provides high yields (often near quantitative) and high purity of 1H-indole-3-carbaldehyde.

Alternative Formylation Methods

  • Reimer-Tiemann reaction (using aqueous KOH and chloroform) and Grignard formylation have been reported but are less favored due to lower selectivity and yields.
  • Oxidative decarboxylation of indole-3-acetic acid using sodium periodate catalyzed by manganese complexes is another route, yielding the aldehyde in about 78% yield.

Introduction of the 2-Nitrobenzene-1-sulfonyl Group

The sulfonylation of the indole nitrogen with 2-nitrobenzene-1-sulfonyl chloride is a key step to protect the nitrogen and introduce the nitro-substituted sulfonyl group.

  • The reaction is typically performed by treating 1H-indole or its derivatives with 2-nitrobenzene-1-sulfonyl chloride in the presence of a base such as triethylamine or pyridine.
  • The reaction is carried out in an aprotic solvent like dichloromethane or tetrahydrofuran (THF) at 0 °C to room temperature.
  • The sulfonyl chloride reacts with the indole nitrogen to form the N-(2-nitrobenzenesulfonyl)indole intermediate.
  • This step is generally high yielding and provides a stable sulfonyl-protected indole suitable for further functionalization.

Combined Synthetic Route to 1-(2-Nitrobenzene-1-sulfonyl)-1H-indole-3-carbaldehyde

A typical synthetic sequence is as follows:

Step Reagents & Conditions Outcome Notes
1. Sulfonylation 1H-indole + 2-nitrobenzene-1-sulfonyl chloride, base (e.g., triethylamine), DCM, 0 °C to RT N-(2-nitrobenzenesulfonyl)indole High yield, stable intermediate
2. Formylation Vilsmeier-Haack reagent (POCl3 + DMF), 20–35 °C, 30–60 min 1-(2-nitrobenzene-1-sulfonyl)-1H-indole-3-carbaldehyde High yield, high purity

This sequence ensures selective formylation at the 3-position while the nitrogen is protected by the sulfonyl group, preventing side reactions.

Purification and Characterization

  • After the formylation step, the reaction mixture is quenched with ice and neutralized.
  • The crude product is isolated by filtration or extraction.
  • Purification is typically achieved by recrystallization or column chromatography using silica gel with eluents such as ethyl acetate/hexane mixtures.
  • Characterization is performed by NMR spectroscopy, IR, and mass spectrometry to confirm the aldehyde and sulfonyl functionalities.

Research Findings and Yield Data

Method Yield (%) Purity Remarks
Vilsmeier-Haack formylation of N-(2-nitrobenzenesulfonyl)indole 85–95% >98% (by NMR) Most efficient and reproducible method
Oxidative decarboxylation of indole-3-acetic acid (alternative) ~78% High Requires specialized catalysts, less common

Chemical Reactions Analysis

1-((2-Nitrophenyl)sulfonyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

    Condensation: The aldehyde group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions include amino derivatives, alcohols, and substituted indoles.

Scientific Research Applications

1-((2-Nitrophenyl)sulfonyl)-1H-indole-3-carbaldehyde has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.

    Industry: The compound can be used in the production of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of 1-((2-Nitrophenyl)sulfonyl)-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic residues in proteins. The indole moiety can engage in π-π stacking interactions with aromatic residues, enhancing binding affinity and specificity.

Comparison with Similar Compounds

The following section compares the target compound with structurally related indole-3-carbaldehyde derivatives, focusing on molecular properties, synthesis routes, and biological activities.

Structural and Physicochemical Properties

Table 1: Comparative Data for Indole-3-carbaldehyde Derivatives

Compound Name Substituent Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data (¹H NMR, δ) Biological Activity
1-(2-Nitrobenzenesulfonyl)-1H-indole-3-carbaldehyde 2-Nitrobenzenesulfonyl C₁₅H₁₀N₂O₅S 330.32 N/A CHO: ~10.0–10.1 (predicted) Under investigation
1-(Benzenesulfonyl)-1H-indole-3-carbaldehyde Benzenesulfonyl C₁₅H₁₁NO₃S 285.32 ~128* CHO: δ 10.03 (similar analogs) Anticancer (preliminary)
1-(2-Bromobenzyl)-1H-indole-3-carbaldehyde 2-Bromobenzyl C₁₆H₁₂BrNO 313.01 127–129 CHO: δ 10.03 Not reported
1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbaldehyde 2-Chloro-6-fluorobenzyl C₁₆H₁₁ClFNO 287.72 N/A N/A Antimalarial (IC₅₀: ~2–3 μM)
1-(2-Morpholino-2-oxoethyl)-1H-indole-3-carbaldehyde Morpholino-oxoethyl C₁₆H₁₇N₂O₃ 297.33 N/A N/A Research use (no activity data)

*Melting point inferred from structurally similar compounds (e.g., reports 128–129°C for ethyl-sulfonyl analogs).

Key Observations:
  • Electronic Effects: Nitrobenzenesulfonyl and benzenesulfonyl groups increase electrophilicity at the indole core compared to benzyl or morpholino substituents. This enhances reactivity in nucleophilic additions or condensations .
  • Solubility: Sulfonyl and nitro groups reduce solubility in nonpolar solvents but improve water solubility in polar aprotic solvents (e.g., DMSO or DMF) .
  • Thermal Stability : Halogenated benzyl derivatives (e.g., bromo or chloro-fluoro) exhibit higher melting points (~127–129°C) compared to sulfonamide analogs, likely due to stronger intermolecular halogen bonding .

Biological Activity

1-(2-Nitrobenzene-1-sulfonyl)-1H-indole-3-carbaldehyde is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique structural features, is part of a broader class of indole derivatives known for their diverse therapeutic properties.

Chemical Structure and Properties

The molecular formula of 1-(2-Nitrobenzene-1-sulfonyl)-1H-indole-3-carbaldehyde is C₁₅H₁₀N₂O₅S, with a molecular weight of approximately 330.03 g/mol. The structure includes a nitro group, a sulfonyl group, and an indole moiety, which are key to its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₀N₂O₅S
Molecular Weight330.03 g/mol
Chemical StructureStructure

Anticancer Properties

Indole derivatives, including 1-(2-Nitrobenzene-1-sulfonyl)-1H-indole-3-carbaldehyde, have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and the inhibition of specific signaling pathways involved in tumor growth.

A study highlighted that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, suggesting that 1-(2-Nitrobenzene-1-sulfonyl)-1H-indole-3-carbaldehyde may also possess similar properties.

Antimicrobial Activity

The compound's nitro group is particularly relevant for its antimicrobial activity. Nitro-containing compounds are known to exert their effects by generating reactive intermediates upon reduction, which can lead to DNA damage in microbial cells. This mechanism is critical for the efficacy of several clinically used antibiotics .

In vitro studies have shown that related nitro compounds demonstrate potent activity against a range of pathogens, including bacteria and fungi. The specific antimicrobial spectrum and potency of 1-(2-Nitrobenzene-1-sulfonyl)-1H-indole-3-carbaldehyde require further investigation but may align with findings from other nitro derivatives.

Synthesis and Evaluation

Research has focused on synthesizing various indole derivatives to evaluate their biological activities. For instance, studies have synthesized numerous indole-based compounds and assessed their effects on different biological targets. One study reported that certain indole derivatives exhibited significant inhibition against Mycobacterium tuberculosis, highlighting the potential for developing new antitubercular agents from this class .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the indole scaffold affect biological activity. For example, the presence of electron-withdrawing groups like nitro and sulfonyl groups has been correlated with enhanced bioactivity in some cases. This suggests that optimizing these substituents could lead to more potent derivatives .

Q & A

Q. What are the common synthetic routes for preparing 1-(2-nitrobenzenesulfonyl)-1H-indole-3-carbaldehyde, and what key intermediates are involved?

The compound is typically synthesized via sulfonylation of 1H-indole-3-carbaldehyde using 2-nitrobenzenesulfonyl chloride under basic conditions. A representative method involves reacting the indole derivative with the sulfonyl chloride in dichloromethane or DMF, using a base like triethylamine or Cs₂CO₃ to deprotonate the indole nitrogen. For example, sodium triacetoxyborohydride may be used in reductive amination steps for related analogs . Intermediate isolation and purification often employ column chromatography, with yields influenced by reaction time and temperature.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the aldehyde proton (~10 ppm) and sulfonyl/nitro group effects on aromatic protons .
  • X-ray crystallography : Resolves molecular geometry, dihedral angles between aromatic systems (e.g., indole and nitrobenzene rings), and weak intramolecular interactions (e.g., C–H⋯O) .
  • HRMS : Validates molecular weight and fragmentation patterns . Crystal structures often reveal packing motifs stabilized by hydrogen bonds, as seen in analogs like 1-(2-methylbenzyl)-1H-indole-3-carbaldehyde .

Advanced Research Questions

Q. How does the nitro group at the 2-position of the benzenesulfonyl moiety influence reactivity in multicomponent reactions (MCRs)?

The electron-withdrawing nitro group enhances electrophilic character at the sulfonyl-linked indole’s 3-carbaldehyde site, facilitating nucleophilic attacks in MCRs. This reactivity is exploited in synthesizing heterocyclic scaffolds, such as dihydropyrimidin-amines, where the aldehyde participates in cyclocondensation with ketones and guanidine . Computational studies (e.g., DFT) can model charge distribution to predict regioselectivity in such reactions.

Q. What challenges arise in resolving structural ambiguities using X-ray crystallography for nitro-sulfonyl indole derivatives?

Challenges include:

  • Weak intermolecular interactions : Weak C–H⋯O bonds may lead to polymorphism, requiring high-resolution data (e.g., <1.0 Å) for accurate refinement .
  • Disorder in nitro groups : Thermal motion or positional disorder in the nitro moiety necessitates constraints during refinement, often using SHELXL .
  • Solvent effects : Residual solvent molecules in crystal lattices (e.g., ethanol or DCM) complicate density maps, requiring careful SQUEEZE processing .

Q. How do contradictory reports on biological activity (e.g., antimicrobial vs. enzyme inhibition) arise for structurally similar derivatives?

Discrepancies often stem from:

  • Substituent positioning : For example, 6-nitro vs. 5-nitro isomers exhibit varying antibacterial potency due to steric and electronic differences .
  • Assay conditions : Variations in microbial strains (e.g., Gram-positive vs. Gram-negative) or enzyme isoforms (e.g., acetylcholinesterase vs. butyrylcholinesterase) affect activity .
  • Cellular uptake : Sulfonyl groups may enhance membrane permeability in some cell lines but not others .

Q. What computational strategies are effective for modeling interactions between this compound and biological targets?

  • Docking studies : Use crystal structure data (e.g., PDB IDs) of target proteins (e.g., 1-deoxy-D-xylulose-5-phosphate synthase) to guide ligand placement, accounting for sulfonyl/nitro group hydrogen-bonding potential .
  • MD simulations : Assess stability of ligand-protein complexes, particularly focusing on nitro group solvation effects .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to design optimized analogs .

Methodological Considerations

Q. How can reaction yields be optimized for large-scale synthesis while minimizing byproducts?

  • Stepwise protection : Use temporary protecting groups (e.g., 2-benzenesulfonylethyl) for the indole nitrogen to prevent undesired side reactions during aldehyde functionalization .
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in nitro-substitution steps .
  • Catalytic systems : Palladium or copper catalysts enhance cross-coupling efficiency in downstream derivatization .

Q. What analytical workflows address purity issues arising from nitro group instability under storage conditions?

  • Stability testing : Monitor degradation (e.g., nitro reduction to amine) via LC-MS under varying pH and temperature .
  • HPLC method : Use a C18 column with a water/acetonitrile gradient and UV detection at 254 nm to separate degradation products .
  • Inert storage : Store under argon at –20°C in amber vials to prevent photochemical decomposition .

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